molecular formula C9H9F3N2O2 B14370366 Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- CAS No. 89983-98-2

Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-

Cat. No.: B14370366
CAS No.: 89983-98-2
M. Wt: 234.17 g/mol
InChI Key: KGXSGWWPDAUETG-UHFFFAOYSA-N
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Description

Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- is a compound that features a urea functional group attached to a phenyl ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, [2-methoxy-5-(trifluoromethyl)phenyl]- typically involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are performed at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can lead to the formation of a methoxy radical, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Urea, [2-methoxy-5-(trifluoromethyl)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of urea, [2-methoxy-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in urea, [2-methoxy-5-(trifluoromethyl)phenyl]- imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy in biological systems and its potential as a drug candidate .

Properties

CAS No.

89983-98-2

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

[2-methoxy-5-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C9H9F3N2O2/c1-16-7-3-2-5(9(10,11)12)4-6(7)14-8(13)15/h2-4H,1H3,(H3,13,14,15)

InChI Key

KGXSGWWPDAUETG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)N

Origin of Product

United States

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